ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Overview
Description
The compound “ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The indole group is substituted at various positions with other functional groups including a bromo group, a hydroxy group, a methyl group, an aminomethyl group, and an ethyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group could be involved in nucleophilic substitution reactions, while the aminomethyl group could act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of polar groups like the hydroxy group and the carboxylate group could influence its solubility .Scientific Research Applications
Antiviral Activity
Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate and its derivatives have been synthesized and studied for their antiviral activity against various viruses like BVDV, HCV, and influenza A virus. Notably, certain derivatives displayed significant activity against these viruses, effectively suppressing the replication of influenza A virus in cell culture and in vivo models (Ivashchenko et al., 2015). Another study confirmed these findings, showing that specific derivatives of this compound have substantial in vitro and in vivo antiviral activities, especially against influenza A virus (Ivashchenko et al., 2014).
Anti-Hepatitis B Virus Activity
Ethyl 5-hydroxyindole-3-carboxylates, a series of derivatives, were synthesized and showed significant anti-hepatitis B virus (HBV) activities in cell studies. Among them, one specific compound displayed more potent anti-HBV activity than the positive control lamivudine, which is a significant finding (Zhao et al., 2006).
Synthesis and Stability Studies
Studies have also focused on the synthesis processes and stability of derivatives of this compound. One research explored the drug solubility, stability in various solutions, and pharmacological properties, establishing it as an attractive anti-influenza drug candidate with favorable pharmacokinetics and low toxicity (Ivashchenko et al., 2014).
Cytotoxicity and Antimicrobial Activity
In addition to antiviral activities, certain derivatives have been studied for their cytotoxicity against cancer cell lines and antimicrobial activities against various bacteria. One derivative showed potent biological activity with notable efficacy against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).
Future Directions
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)16(2)10(12)6-15/h4-5,17H,3,6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMQXLSVJOTCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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